molecular formula C10H11NO B1322298 (6-Methyl-1H-indol-3-yl)methanol CAS No. 437988-53-9

(6-Methyl-1H-indol-3-yl)methanol

Cat. No.: B1322298
CAS No.: 437988-53-9
M. Wt: 161.2 g/mol
InChI Key: LWIRGUFIWRNCBP-UHFFFAOYSA-N
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Description

(6-Methyl-1H-indol-3-yl)methanol is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are found in various natural compounds, including tryptophan and indole-3-acetic acid . This compound features a methyl group at the 6th position and a hydroxymethyl group at the 3rd position of the indole ring, contributing to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

(6-Methyl-1H-indol-3-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The nature of these interactions often involves the inhibition or activation of specific enzymes, leading to significant biochemical changes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the regulation of apoptosis, cell cycle progression, and cell proliferation . These effects are mediated through interactions with key signaling molecules and transcription factors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . The molecular diversity of indole derivatives allows them to target multiple pathways, making them versatile agents in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, indole derivatives may undergo metabolic transformations that alter their activity and efficacy . Understanding these temporal effects is crucial for optimizing experimental conditions and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Studies have reported threshold effects, where a specific dosage range is required to achieve the desired biological activity without causing harm . These findings highlight the importance of dosage optimization in preclinical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For example, the shikimate pathway, which leads to the synthesis of tryptophan, is one of the key metabolic routes for indole derivatives . These metabolic processes can influence the overall bioavailability and efficacy of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for predicting the pharmacokinetics and pharmacodynamics of the compound.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The precise localization can influence the interactions with other biomolecules and the overall biological outcome.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-1H-indol-3-yl)methanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions . Another method includes the reduction of corresponding indole carboxaldehydes using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes, including the formation of intermediate compounds followed by functional group modifications. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methyl-1H-indol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(6-methyl-1H-indol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-5,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIRGUFIWRNCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622175
Record name (6-Methyl-1H-indol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437988-53-9
Record name (6-Methyl-1H-indol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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